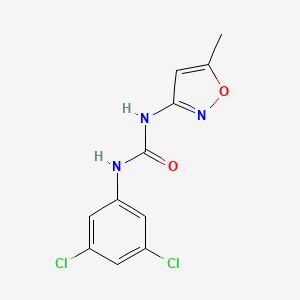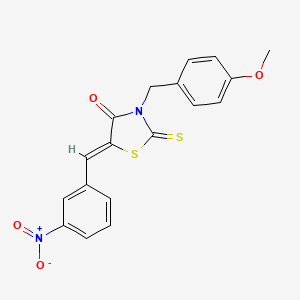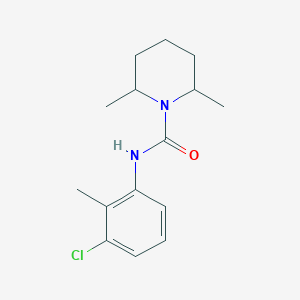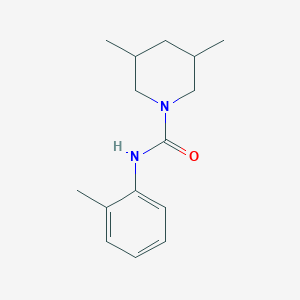
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chlorophenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)alaninamide, commonly known as CCMA, is a chemical compound that has been widely used in scientific research. CCMA is an inhibitor of the cysteine protease cathepsin S, which plays a crucial role in the immune system.
Mécanisme D'action
CCMA inhibits cathepsin S by binding to its active site, preventing it from cleaving its substrates. Cathepsin S is involved in the processing of major histocompatibility complex class II molecules, which are essential for the presentation of antigens to T cells. By inhibiting cathepsin S, CCMA can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
CCMA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the activation of T cells and B cells, leading to a decrease in the immune response. CCMA has been shown to have a protective effect on the cardiovascular system by reducing atherosclerosis and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
CCMA is a potent and selective inhibitor of cathepsin S, making it an ideal tool for studying the role of cathepsin S in various disease models. However, CCMA has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. CCMA also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on CCMA. One area of interest is the development of more potent and selective inhibitors of cathepsin S. Another area of research is the investigation of the role of cathepsin S in cancer progression and the potential use of CCMA in cancer therapy. Additionally, the development of new formulations of CCMA with improved solubility and longer half-life could enhance its therapeutic potential.
Méthodes De Synthèse
CCMA can be synthesized by reacting N-cyclopropyl-N-methylsulfonylalaninamide with 3-chlorophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylformamide. The product is then purified by column chromatography to obtain pure CCMA.
Applications De Recherche Scientifique
CCMA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects in various disease models, such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis. CCMA has also been investigated for its potential use in cancer therapy, as cathepsin S is overexpressed in many types of cancer cells.
Propriétés
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9(13(17)15-11-6-7-11)16(20(2,18)19)12-5-3-4-10(14)8-12/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDUMNGCSWQGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)



![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)
